molecular formula C14H24ClNO3 B13447134 Isoproterenol Isopropyl Ether Hydrochloride

Isoproterenol Isopropyl Ether Hydrochloride

Cat. No.: B13447134
M. Wt: 289.80 g/mol
InChI Key: ZSATZDNRUBTEPM-UHFFFAOYSA-N
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Description

Isoproterenol Isopropyl Ether Hydrochloride is a synthetic sympathomimetic amine that is structurally related to epinephrine. It acts as a non-selective beta-adrenergic agonist, meaning it stimulates both beta-1 and beta-2 adrenergic receptors. This compound is commonly used in medical settings to treat conditions such as bradycardia (slow heart rate), heart block, and bronchospasm during anesthesia .

Chemical Reactions Analysis

Isoproterenol Isopropyl Ether Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of quinones.

    Reduction: The compound can be reduced to its corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents like potassium permanganate for oxidation.

Scientific Research Applications

Isoproterenol Isopropyl Ether Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Isoproterenol Isopropyl Ether Hydrochloride exerts its effects by stimulating both beta-1 and beta-2 adrenergic receptors. This leads to an increase in heart rate and the force of heart contractions, as well as relaxation of bronchial and vascular smooth muscles. The molecular targets include the beta-adrenergic receptors, which activate adenylate cyclase, leading to an increase in cyclic AMP levels and subsequent physiological effects .

Comparison with Similar Compounds

Isoproterenol Isopropyl Ether Hydrochloride is similar to other beta-adrenergic agonists such as:

Properties

Molecular Formula

C14H24ClNO3

Molecular Weight

289.80 g/mol

IUPAC Name

4-[2-(propan-2-ylamino)-1-propan-2-yloxyethyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C14H23NO3.ClH/c1-9(2)15-8-14(18-10(3)4)11-5-6-12(16)13(17)7-11;/h5-7,9-10,14-17H,8H2,1-4H3;1H

InChI Key

ZSATZDNRUBTEPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)OC(C)C.Cl

Origin of Product

United States

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